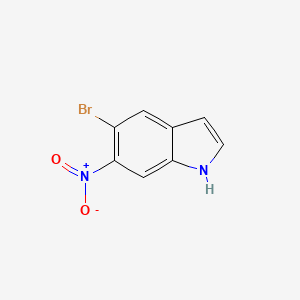

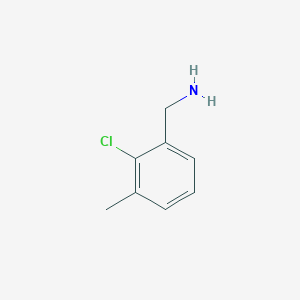

2-Chloro-3-methylbenzylamine

概要

説明

2-Chloro-3-methylbenzylamine is an organic compound with the molecular formula C8H10ClN . It is also known by other names such as (2-chloro-3-methylphenyl)methanamine and 2-chloro-3-methyl-benzylamine . The molecular weight of this compound is 155.62 g/mol .

Synthesis Analysis

The synthesis of amines like this compound can be achieved through several methods. One common method is the reduction of nitriles or amides and nitro compounds . Other reactions involving alkyl groups include SN2 reactions of alkyl halides with ammonia and other amines . Another method is the alkylation of potassium phthalimide, followed by hydrolysis of the N-alkyl phthalimide .Molecular Structure Analysis

The InChI representation of this compound isInChI=1S/C8H10ClN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,5,10H2,1H3 . The Canonical SMILES representation is CC1=C(C(=CC=C1)CN)Cl . Chemical Reactions Analysis

As an amine, this compound can participate in a variety of chemical reactions. For instance, when a 3° amine is alkylated, a quaternary ammonium salt is produced . Alkylation is an efficient method for the synthesis of 3° and 4° amines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 155.62 g/mol , a XLogP3-AA value of 1.8 , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 1 , and a rotatable bond count of 1 . The exact mass is 155.0501770 g/mol , and the monoisotopic mass is also 155.0501770 g/mol .科学的研究の応用

Synthesis and Chemical Applications

- Synthesis of Neurotransmitter Inhibitors : 2-Chloro-3-methylbenzylamine has been used in the synthesis of xylamine, which is an irreversible inhibitor of neuronal norepinephrine uptake (Ransom, Kammerer, & Cho, 1983).

- Phenylethanolamine-N-Methyltransferase (PNMT) Inhibition : Research has involved 2,3-dichloro-alpha-methylbenzylamine (similar structure) to study its effects on alpha 2-adrenoceptors in the hypothalamus of rats, demonstrating its potential in neurotransmitter regulation (Kuboia, Atobe, Nakagawara, & Kariya, 1996).

- Catalysis in Organic Synthesis : The compound has been applied in catalyzing the enantioselective ethylation of aryl aldehydes to secondary alcohols, showcasing its utility in organic synthesis (Liu et al., 2001).

Pharmacological Research

- Monoamine Oxidase Inhibition : Studies have shown that stereoisomers of 2,3-dichloro-alpha-methylbenzylamine can selectively inhibit types A and B of monoamine oxidase, an enzyme relevant in neurotransmitter metabolism (Fuller & Hemrick, 1978).

- Stereoselective Syntheses : The compound has been used in the stereoselective synthesis of chiral compounds, important for developing pharmaceuticals with specific enantiomeric properties (Kolodiazhnyi et al., 2003).

Material Science and Other Applications

- Optical and Spectral Characterization : The related compound, 4-Methylbenzylammonium chloride hemihydrate, was characterized for its nonlinear optical properties, illustrating the potential use of similar compounds in material science (Aarthi & Raja, 2019).

- Organometallic Chemistry : this compound derivatives have been used in the study of organometallic chemistry, particularly in reactions involving palladium and platinum complexes, demonstrating applications in catalysis and materials synthesis (Albert et al., 1996).

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloro-N-methylbenzylamine, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a target organ .

作用機序

Target of Action

2-Chloro-3-methylbenzylamine is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Amines in general can interact with a variety of biological targets, including enzymes and receptors, where they can act as ligands, substrates, or inhibitors.

Mode of Action

For instance, they can undergo nucleophilic substitution reactions with alkyl halides . In the case of this compound, it could potentially act as a nucleophile, attacking electrophilic carbon atoms in other molecules.

Biochemical Pathways

They also participate in the synthesis of neurotransmitters, such as dopamine and serotonin, which are essential for normal brain function .

Pharmacokinetics

The pharmacokinetics of a drug can be influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors .

Result of Action

For instance, they can modulate the activity of enzymes, alter cell signaling pathways, and influence neurotransmission .

生化学分析

Biochemical Properties

The biochemical properties of 2-Chloro-3-methylbenzylamine are not fully understood. It is known that it can interact with various enzymes and proteins. For instance, it may be involved in reactions with enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine to amines .

Cellular Effects

It is known that amines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that amines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that amines can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that amines can have threshold effects observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is known that amines can interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that amines can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that amines can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

特性

IUPAC Name |

(2-chloro-3-methylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLOMUXTUMCCFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

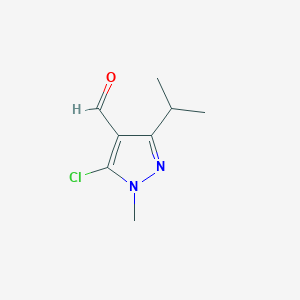

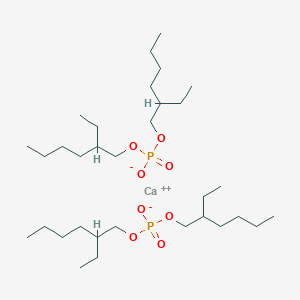

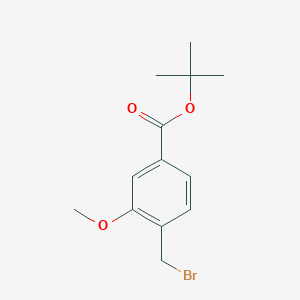

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone](/img/structure/B3076985.png)

![2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3077039.png)

![4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B3077040.png)

![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B3077077.png)